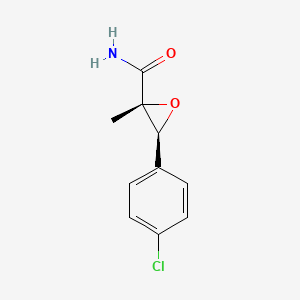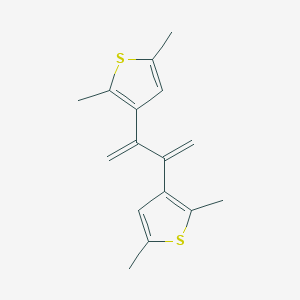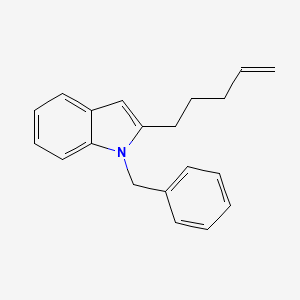![molecular formula C16H21NO5 B12540367 3-(2-Methoxyphenyl)-1-azabicyclo[2.2.2]octane;oxalic acid CAS No. 143282-54-6](/img/structure/B12540367.png)
3-(2-Methoxyphenyl)-1-azabicyclo[2.2.2]octane;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxyphenyl)-1-azabicyclo[222]octane;oxalic acid is a compound that combines a bicyclic structure with a methoxyphenyl group and an oxalic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-1-azabicyclo[22One common method involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by cyclopropane ring opening . The oxalic acid moiety can be introduced through subsequent reactions involving oxalyl chloride and appropriate nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methoxyphenyl)-1-azabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The bicyclic core can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinones, reduced bicyclic derivatives, and substituted methoxyphenyl compounds.
Applications De Recherche Scientifique
3-(2-Methoxyphenyl)-1-azabicyclo[2.2.2]octane has significant potential in various scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 3-(2-Methoxyphenyl)-1-azabicyclo[2.2.2]octane exerts its effects involves interactions with specific molecular targets and pathways. The bicyclic core and methoxyphenyl group can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The oxalic acid moiety may also play a role in these interactions, enhancing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxabicyclo[2.2.2]octane: A bioisostere of the phenyl ring with improved physicochemical properties.
1,4-Diazabicyclo[2.2.2]octane: A versatile compound used in organic synthesis as a base, catalyst, and reagent.
Bicyclo[3.2.1]octane: A structural motif found in many biologically active natural compounds.
Uniqueness
3-(2-Methoxyphenyl)-1-azabicyclo[2.2.2]octane is unique due to its combination of a bicyclic core, methoxyphenyl group, and oxalic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
143282-54-6 |
|---|---|
Formule moléculaire |
C16H21NO5 |
Poids moléculaire |
307.34 g/mol |
Nom IUPAC |
3-(2-methoxyphenyl)-1-azabicyclo[2.2.2]octane;oxalic acid |
InChI |
InChI=1S/C14H19NO.C2H2O4/c1-16-14-5-3-2-4-12(14)13-10-15-8-6-11(13)7-9-15;3-1(4)2(5)6/h2-5,11,13H,6-10H2,1H3;(H,3,4)(H,5,6) |
Clé InChI |
UAIJTONKJQNDRW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2CN3CCC2CC3.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Difluoro-4-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12540286.png)
![4-{[6-(Benzyloxy)-2-(4-methoxyphenyl)naphthalen-1-yl]oxy}phenol](/img/structure/B12540287.png)



![N-[(2S)-3-Oxo-5-phenylpentan-2-yl]acetamide](/img/structure/B12540297.png)
![2,2'-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)azanediyl]diacetic acid](/img/structure/B12540315.png)
![1-Methyl-4-(4-oxo-4H-naphtho[1,2-b]pyran-2-yl)pyridin-1-ium iodide](/img/structure/B12540317.png)

![1-[(Benzyloxy)methoxy]-4-[(3-phenylprop-2-en-1-yl)sulfanyl]benzene](/img/structure/B12540327.png)
![[3-(Difluoromethylidene)pent-4-en-1-yl]benzene](/img/structure/B12540332.png)

![2,3-Bis(4-hydroxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B12540353.png)

